molecular formula C18H27F2O2P B14215862 Methyl [cyclohexyl(difluoro)methyl](4-phenylbutyl)phosphinate CAS No. 828265-21-0

Methyl [cyclohexyl(difluoro)methyl](4-phenylbutyl)phosphinate

Katalognummer: B14215862
CAS-Nummer: 828265-21-0
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: PACQTGVVJSEGDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl cyclohexyl(difluoro)methylphosphinate is a complex organophosphorus compound It features a cyclohexyl group, a difluoromethyl group, and a phenylbutyl group attached to a phosphinate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cyclohexyl(difluoro)methylphosphinate typically involves multiple steps, including the formation of the cyclohexyl(difluoro)methyl intermediate and its subsequent reaction with a phenylbutyl phosphinate precursor. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl cyclohexyl(difluoro)methylphosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl cyclohexyl(difluoro)methylphosphinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl cyclohexyl(difluoro)methylphosphinate exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a reagent in organic transformations. The pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other organophosphorus compounds with different substituents, such as:

  • Methyl cyclohexyl(difluoro)methylphosphonate
  • Methyl cyclohexyl(difluoro)methylphosphine oxide

Uniqueness

Methyl cyclohexyl(difluoro)methylphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

828265-21-0

Molekularformel

C18H27F2O2P

Molekulargewicht

344.4 g/mol

IUPAC-Name

4-[[cyclohexyl(difluoro)methyl]-methoxyphosphoryl]butylbenzene

InChI

InChI=1S/C18H27F2O2P/c1-22-23(21,18(19,20)17-13-6-3-7-14-17)15-9-8-12-16-10-4-2-5-11-16/h2,4-5,10-11,17H,3,6-9,12-15H2,1H3

InChI-Schlüssel

PACQTGVVJSEGDO-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)(CCCCC1=CC=CC=C1)C(C2CCCCC2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.